3,3-Dimethylbutanamide
CAS No.: 926-04-5
Cat. No.: VC1965921
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 926-04-5 |
---|---|
Molecular Formula | C6H13NO |
Molecular Weight | 115.17 g/mol |
IUPAC Name | 3,3-dimethylbutanamide |
Standard InChI | InChI=1S/C6H13NO/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H2,7,8) |
Standard InChI Key | LINZZISWCNKFEM-UHFFFAOYSA-N |
SMILES | CC(C)(C)CC(=O)N |
Canonical SMILES | CC(C)(C)CC(=O)N |
Introduction
Chemical Identity and Structure
3,3-Dimethylbutanamide is an organic compound belonging to the class of aliphatic amides. The compound is characterized by a tertiary butyl group attached to an acetamide moiety, creating a distinct molecular arrangement that influences its chemical behavior.
Basic Identification
Parameter | Value |
---|---|
IUPAC Name | 3,3-dimethylbutanamide |
Common Names | t-Butylacetamide, 3,3-Dimethyl-butyramide |
CAS Registry Number | 926-04-5 |
Molecular Formula | C₆H₁₃NO |
Molecular Weight | 115.1735 g/mol |
SMILES | CC(C)(C)CC(=O)N |
InChI Key | LINZZISWCNKFEM-UHFFFAOYSA-N |
The molecule consists of a carbonyl group bonded to both an amino group and a dimethylbutyl chain, giving it its characteristic amide functionality. The tertiary butyl group introduces steric hindrance that affects reactivity patterns and physical properties .
Structural Features
Physical and Chemical Properties
3,3-Dimethylbutanamide exhibits distinct physical and chemical properties that are consistent with its amide structure and modified by the presence of the bulky tertiary butyl group.
Physical Properties
Property | Value | Method |
---|---|---|
Physical State | Solid | Observed |
Melting Point | 132-133°C | Experimental |
Boiling Point | ~223.4°C at 760 mmHg | Predicted |
Density | ~0.9 g/cm³ | Predicted |
Refractive Index | n20D 1.43 | Predicted |
Flash Point | 188°C | Calculated |
Exact Mass | 115.10 g/mol | Calculated |
The compound appears as a solid at room temperature with a relatively high melting point typical of amides with hydrogen-bonding capabilities. Its density and refractive index values are consistent with other similar amide compounds .
Thermodynamic Properties
Property | Value | Source |
---|---|---|
Gibbs Free Energy of Formation (ΔfG°) | 69.26 kJ/mol | Joback Calculation |
Enthalpy of Formation (ΔfH° gas) | -129.82 kJ/mol | Joback Calculation |
Enthalpy of Vaporization (ΔvapH°) | 56.41 kJ/mol | Joback Calculation |
Heat Capacity (Cp,gas) | 35.00-247.82 J/mol×K (100.12-509.97K) | Calculated |
The thermodynamic properties indicate moderate stability and predictable energy requirements for phase transitions. The relatively high enthalpy of vaporization reflects significant intermolecular interactions typical of amide compounds .
Solubility and Partition Properties
Property | Value | Method |
---|---|---|
Log P (octanol/water) | 1.958 | Crippen Calculation |
Water Solubility (log10WS) | -2.83 | Crippen Calculation |
McGowan Volume | 106.950 ml/mol | McGowan Calculation |
Synthesis and Production Methods
Several synthetic routes have been developed for the preparation of 3,3-dimethylbutanamide, typically involving the reaction of 3,3-dimethylbutyric acid or its derivatives with ammonia or amines.
From 3,3-Dimethylbutyric Acid
The most direct approach involves the conversion of 3,3-dimethylbutyric acid to the corresponding amide through activation of the carboxylic acid followed by reaction with ammonia. This typically follows a two-step process:
-
Activation of 3,3-dimethylbutyric acid using reagents such as thionyl chloride to form the acyl chloride
-
Reaction of the acyl chloride with ammonia to form the primary amide
The parent carboxylic acid, 3,3-dimethylbutyric acid, can be synthesized through processes like the reaction of tert-butanol or tert-butyl chloride with vinylidene chloride in sulfuric acid and BF₃ .
Alternative Methods
Alternative synthetic approaches may involve:
-
Hydrolysis of corresponding nitriles
-
Wolff-Kishner reduction of 2-oxocarboxylic acids followed by amidation
-
Reaction of esters with ammonia under controlled conditions
These methods offer different advantages depending on the available starting materials and specific requirements for purity or scale .
Biological and Pharmacological Properties
Research into the biological activities of 3,3-dimethylbutanamide has revealed several properties of interest to pharmaceutical and agricultural sciences.
Enzyme Inhibition
3,3-Dimethylbutanamide has been reported to exhibit enzyme inhibitory activity, particularly against alcohol dehydrogenase. Studies have documented an inhibition constant (Ki) of 150 μM against horse liver alcohol dehydrogenase (Equus caballus), suggesting potential applications in biochemical research and possibly pharmaceutical development .
Structure-Activity Relationships
Derivatives of 3,3-dimethylbutanamide have shown varied biological activities:
-
Cyano-substituted derivatives such as N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide have demonstrated fungicidal activity, particularly against rice blast fungus
-
Aryl-substituted derivatives like N-(4-acetylphenyl)-3,3-dimethylbutanamide and N-(4-bromophenyl)-3,3-dimethylbutanamide may have modified pharmacokinetic profiles and biological activities
The structure-activity relationships suggest that modifications to the basic 3,3-dimethylbutanamide scaffold can significantly alter biological properties, providing opportunities for targeted design of bioactive compounds .
Applications and Uses
Research and Development
The primary application of 3,3-dimethylbutanamide lies in research and development, where it serves as:
-
A building block in organic synthesis
-
A reference compound for spectroscopic studies
-
A model compound for investigating amide reactivity and properties
-
A precursor for more complex molecules with potential biological activities
Agricultural Applications
Derivatives of 3,3-dimethylbutanamide, particularly those with cyano substituents, have demonstrated potential as agricultural fungicides. The compound N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide (Diclocymet, S-2900) has been developed as a rice blast fungicide, highlighting the agricultural relevance of this structural class .
Hazard Statement | Description | Category |
---|---|---|
H315 | Causes skin irritation | Skin Irrit. 2 |
H319 | Causes serious eye irritation | Eye Irrit. 2A |
H335 | May cause respiratory irritation | STOT SE 3 |
These classifications indicate that the compound requires appropriate handling procedures to mitigate potential health hazards .
Precautionary Measures
The recommended precautionary statements for safe handling include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P264: Wash hands thoroughly after handling
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P302+P352: IF ON SKIN: Wash with plenty of water
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed
Spectroscopic Characteristics
Mass Spectrometry
Mass spectrometric analysis of 3,3-dimethylbutanamide reveals characteristic fragmentation patterns reflecting the cleavage of the t-butyl group and amide functionality. The compound has been included in reference databases like the NIST Mass Spectral Library, facilitating its identification in analytical work .
IR Spectroscopy
Infrared spectroscopy of 3,3-dimethylbutanamide shows characteristic amide bands:
-
N-H stretching frequencies in the 3300-3500 cm⁻¹ region
-
C=O stretching (amide I band) around 1650-1690 cm⁻¹
-
N-H bending (amide II band) in the 1550-1640 cm⁻¹ region
-
C-N stretching around 1400-1420 cm⁻¹
These spectral features provide valuable fingerprints for identification and structural confirmation .
Related Compounds and Derivatives
Several structural variations of 3,3-dimethylbutanamide have been synthesized and studied, each with distinct properties and potential applications.
N-Substituted Derivatives
These N-substituted derivatives typically exhibit modified physical properties, including increased molecular weight, altered solubility profiles, and different biological activities compared to the parent compound .
Functionalized Derivatives
These functionalized derivatives incorporate additional functional groups that significantly alter the electronic and steric properties of the molecule, leading to distinct chemical reactivity and biological activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume